Product packaging for 2,6-Difluoro-4-hydroxybenzonitrile(Cat. No.:CAS No. 123843-57-2)

2,6-Difluoro-4-hydroxybenzonitrile

Cat. No.: B048942
CAS No.: 123843-57-2
M. Wt: 155.1 g/mol
InChI Key: KEIYYIGMDPTAPL-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-hydroxybenzonitrile is a versatile and high-value synthetic intermediate prized in medicinal chemistry and agrochemical research. Its unique structure, featuring a benzonitrile core with strategically positioned fluorine atoms and a phenolic hydroxyl group, makes it a key building block for the synthesis of complex molecules. The electron-withdrawing nitrile and fluorine substituents significantly influence the compound's electronic properties and metabolic stability, while the hydroxy group provides a handle for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO B048942 2,6-Difluoro-4-hydroxybenzonitrile CAS No. 123843-57-2

Properties

IUPAC Name

2,6-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIYYIGMDPTAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381124
Record name 2,6-Difluoro-4-hydroxybenzonitrile
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Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123843-57-2
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123843-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2,6 Difluoro 4 Hydroxybenzonitrile

Established Synthetic Routes to 2,6-Difluoro-4-hydroxybenzonitrile

Two primary synthetic routes for the preparation of this compound have been documented. The first route commences with 3,5-Difluoroaniline (B1215098) and proceeds through a three-step sequence involving bromination, diazotization hydrolysis, and cyanidation. researchgate.net A second, alternative approach utilizes 2,6-Difluoro-4-methoxybenzonitrile (B50328) as the immediate precursor.

Synthesis from 3,5-Difluoroaniline

A well-established method for the synthesis of this compound uses 3,5-Difluoroaniline as the starting material. researchgate.net This multi-step process is outlined below.

The initial step in this synthetic sequence is the bromination of 3,5-Difluoroaniline. This electrophilic aromatic substitution introduces a bromine atom onto the benzene (B151609) ring. The reaction typically proceeds by treating 3,5-Difluoroaniline with a suitable brominating agent. A common method for the bromination of anilines involves the use of elemental bromine in an acidic medium. This reaction leads to the formation of 4-Bromo-3,5-difluoroaniline (B1271886).

Following bromination, the resulting 4-Bromo-3,5-difluoroaniline undergoes diazotization followed by hydrolysis to convert the amino group into a hydroxyl group. This transformation is a crucial step in forming the phenol (B47542) structure of the target molecule. The diazotization is typically carried out by treating the aniline (B41778) derivative with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then hydrolyzed to yield 4-Bromo-2,6-difluorophenol. Optimal conditions for the diazotization hydrolysis of 4-bromo-3,5-difluoroaniline have been reported to involve specific molar ratios of the reactants. researchgate.net

ReactantMolar Ratio (relative to 4-bromo-3,5-difluoroaniline)
Water (H₂O)30
Phosphoric acid (H₃PO₄)6
Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)1.0

Table 1: Optimized Reaction Conditions for Diazotization Hydrolysis. researchgate.net

The final step in this synthetic route is the introduction of the nitrile group via a cyanidation reaction. This is typically achieved by converting the aryl bromide, 4-Bromo-2,6-difluorophenol, into the corresponding benzonitrile (B105546). Two classical methods for this transformation are the Rosenmund-von Braun reaction and the Sandmeyer reaction. wikipedia.orgwikipedia.org

The Rosenmund-von Braun reaction involves the treatment of an aryl halide with copper(I) cyanide (CuCN), often in a high-boiling polar solvent, to produce the aryl nitrile. wikipedia.orgorganic-chemistry.org This method is a direct nucleophilic substitution of the bromine atom with a cyanide group.

Alternatively, the Sandmeyer reaction provides another route for cyanidation. wikipedia.orgnih.gov In this procedure, the amino group of an aniline derivative is first converted to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile. While the starting material in this section is 4-Bromo-2,6-difluorophenol, a variation of the Sandmeyer reaction could be conceptually applied.

The successful execution of this cyanidation step yields the final product, this compound.

Alternative Synthetic Approaches

An alternative pathway to synthesize this compound has also been described, which starts from a different precursor.

This alternative synthesis utilizes a compound referred to as "compound 27," which has been identified as 2,6-Difluoro-4-methoxybenzonitrile. The synthesis involves the demethylation of this precursor to yield the desired this compound.

The reaction is carried out by heating a mixture of 2,6-Difluoro-4-methoxybenzonitrile, aluminum chloride (AlCl₃), and sodium chloride (NaCl). The reaction mixture is heated to 180°C for approximately one hour. Following the reaction, the product is isolated through a series of extraction and acidification steps.

ReactantMolar Equivalent
2,6-Difluoro-4-methoxybenzonitrile1.0
Aluminum chloride (AlCl₃)2.2
Sodium chloride (NaCl)1.2

Table 2: Reagent Stoichiometry for the Demethylation of 2,6-Difluoro-4-methoxybenzonitrile.

Aluminum Chloride and Sodium Chloride Catalysis

A documented method for the synthesis of this compound involves the use of a combination of aluminum chloride (AlCl₃) and sodium chloride (NaCl) as a catalyst system. prepchem.com This process starts with a precursor compound, which is subjected to high temperatures in the presence of the catalyst mixture. prepchem.com

In a typical procedure, a finely powdered mixture of the starting material, aluminum chloride, and sodium chloride is heated to 180°C. prepchem.com The reaction is monitored for completion using techniques such as gas-liquid chromatography (GLC) and thin-layer chromatography (TLC). prepchem.com Following the reaction, the product is isolated through a workup procedure that involves quenching with ice-water, extraction with an organic solvent like ether, and subsequent purification by extraction into an aqueous sodium hydroxide (B78521) solution, followed by acidification. prepchem.com

Table 1: Reaction Parameters for Aluminum Chloride and Sodium Chloride Catalyzed Synthesis

Parameter Value
Catalyst System Aluminum Chloride (AlCl₃) and Sodium Chloride (NaCl)
Reactant Molar Ratio (Substrate:AlCl₃:NaCl) 1 : 2.2 : 1.2 prepchem.com
Temperature 180°C prepchem.com
Reaction Time 1 hour at 180°C prepchem.com

Novel Synthetic Strategies and Method Development

The development of new synthetic methods for this compound is driven by the need for more sustainable, efficient, and selective processes. Research in this area explores green chemistry principles, novel catalytic systems, and the optimization of multi-step reaction sequences.

Exploration of Green Chemistry Principles in Synthesis

Efforts to develop more environmentally friendly synthetic routes are a key aspect of modern chemical research. For complex multi-step syntheses, the application of green chemistry principles can significantly reduce the environmental impact. nih.gov This includes the use of greener solvents, such as 2-MeTHF, which can be beneficial if maintained throughout a multi-step process to avoid energy-intensive and wasteful solvent-switching steps. nih.gov Furthermore, employing heterogeneous catalysts and reagents like pure hydrogen gas can improve atom economy. nih.gov

One proposed method for synthesizing this compound from 3,5-difluoroaniline is noted for its low cost and mild reaction conditions, which are consistent with the goals of green chemistry. researchgate.net Such approaches aim to make industrial-scale production more sustainable. researchgate.net

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is central to enhancing the efficiency and selectivity of chemical transformations. A synthetic method for this compound starting from 3,5-difluoroaniline involves a multi-step process of bromination, diazotization hydrolysis, and cyanidation. researchgate.net The optimization of the diazotization hydrolysis step is critical, with copper sulfate pentahydrate being a key component of the catalytic system. researchgate.net Research has identified optimal molar ratios of the reactants and catalysts to maximize yield. researchgate.net The final product can be obtained with a purity of 99% and a molar yield of 21.7% under these optimized conditions. researchgate.net

Table 2: Optimized Conditions for Diazotization Hydrolysis in the Synthesis of this compound

Parameter Optimal Ratio/Condition
n(4-bromo-3,5-difluoroaniline) : n(H₂O) 1 : 30 researchgate.net
n(4-bromo-3,5-difluoroaniline) : n(phosphoric acid) 1 : 6 researchgate.net

Lewis acid catalysts, such as aluminum chloride, are also pivotal in related syntheses, for instance, in the Friedel-Crafts type reactions for producing substituted triazines. google.com The principles of using such catalysts to direct reactions selectively could be applied to develop alternative pathways for intermediates required for this compound.

Reaction Kinetics and Mechanistic Investigations

Hydrolysis Kinetics of Difluorobenzonitriles and Related Compounds

The hydrolysis of 2,6-difluorobenzonitrile (B137791) is a significant reaction, particularly for the synthesis of intermediates used in agrochemicals. researchgate.net Studies have investigated its kinetics, revealing a consecutive reaction pathway. researchgate.net

Research has demonstrated the technical feasibility of a green preparation technology involving the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water (HTLW). researchgate.net In this process, 2,6-difluorobenzonitrile undergoes hydrolysis through a series of consecutive reactions. The initial nitrile is converted to 2,6-difluorobenzamide (B103285), which is an important intermediate. researchgate.net This amide can be further hydrolyzed to 2,6-difluorobenzoic acid, which may subsequently decarboxylate to form m-difluorobenzene as the final product. researchgate.net A study focusing on this non-catalytic method determined that a 64.27% yield of 2,6-difluorobenzamide could be achieved at a temperature of 523.15 K with a reaction time of 300 minutes. researchgate.net This method avoids the use of acid or base catalysts, which can cause significant wastewater pollution. researchgate.netgoogle.com

The kinetics of the hydrolysis process have been quantified by determining the apparent activation energies for each step of the consecutive reaction. researchgate.net Using a first-order kinetics model, the activation energy for the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide was calculated to be 96.7 kJ·mol⁻¹. researchgate.net The subsequent hydrolysis of 2,6-difluorobenzamide to 2,6-difluorobenzoic acid has a lower activation energy of 75.4 kJ·mol⁻¹. researchgate.net The final step, the decarboxylation of 2,6-difluorobenzoic acid, has the highest activation energy of the sequence at 184.3 kJ·mol⁻¹. researchgate.net

Table 1: Apparent Activation Energies for the Hydrolysis of 2,6-Difluorobenzonitrile and Intermediates

Reaction StepApparent Activation Energy (kJ·mol⁻¹)
2,6-Difluorobenzonitrile → 2,6-Difluorobenzamide96.7
2,6-Difluorobenzamide → 2,6-Difluorobenzoic acid75.4
2,6-Difluorobenzoic acid → m-Difluorobenzene184.3

Investigation of C-CN Bond Activation

The activation of the strong carbon-carbon single bond in nitriles is a challenging but important transformation in organic synthesis. core.ac.ukutexas.edu Research has focused on the use of transition-metal complexes to facilitate the cleavage of the C–CN bond in benzonitriles, including fluorinated derivatives. utexas.eduacs.orgosti.gov

Zerovalent nickel complexes containing bidentate phosphine (B1218219) ligands, such as [Ni(dmpe)] (dmpe = 1,2-bis(dimethylphosphino)ethane) and [Ni(dippe)] (dippe = 1,2-bis(diisopropylphosphino)ethane), have been effectively used to investigate the C–CN bond activation of fluorinated benzonitriles. acs.orgosti.gov The reaction of 2,6-difluorobenzonitrile with a [Ni(dippe)] fragment initially leads to the formation of an η²-nitrile complex, (dippe)Ni(η²-2,6-F₂-C₆H₃CN). acs.org Upon heating, this intermediate converts to the C–CN bond activation product, (dippe)Ni(2,6-F₂-C₆H₃)(CN). acs.org

Density Functional Theory (DFT) calculations using the simpler [Ni(dmpe)] fragment have shown that the presence of ortho-fluoro substituents significantly stabilizes the C–CN oxidative addition products relative to the η²-nitrile complexes. acs.orgosti.gov This "ortho-fluoro effect" contributes a stabilization of approximately -6.6 kcal/mol per ortho-fluorine group. core.ac.ukosti.govresearchgate.net In the case of 2,6-difluorobenzonitrile, the steric interaction between the two ortho-fluoro substituents and the bulky dippe ligand forces the phenyl group to adopt a perpendicular orientation relative to the P-Ni-P plane in the initial complex. acs.org

Table 2: Nickel Complexes in C-CN Bond Activation of 2,6-Difluorobenzonitrile

ReactantNickel FragmentIntermediate ComplexFinal Product (C-CN Activation)
2,6-Difluorobenzonitrile[Ni(dippe)](dippe)Ni(η²-2,6-F₂-C₆H₃CN)(dippe)Ni(2,6-F₂-C₆H₃)(CN)
Fluorinated Benzonitriles (general)[Ni(dmpe)]Used for DFT calculations to model reaction pathways and energies. acs.org
Influence of Ortho-Fluoro Substituents on Product Stability

The stability of this compound is significantly influenced by the electronic and steric effects of the two fluorine atoms positioned ortho to the nitrile group. Halogens, including fluorine, exert a dual electronic effect on the aromatic ring: a deactivating inductive effect and a weakly activating resonance effect. pressbooks.pub

The inductive effect stems from the high electronegativity of fluorine, which withdraws electron density from the benzene ring, making it less reactive towards electrophiles. libretexts.org This deactivation generally enhances the thermodynamic stability of the molecule by lowering the energy of the ground state.

Steric hindrance from the two ortho-fluoro substituents can also play a role in the compound's stability and reactivity, potentially shielding the nitrile group and the adjacent ring carbons from chemical attack.

Table 1: Electronic and Steric Effects of Ortho-Fluoro Substituents

Effect Description Impact on Stability/Reactivity
Inductive Effect Strong electron-withdrawal due to fluorine's high electronegativity. Deactivates the aromatic ring, generally increasing thermodynamic stability. libretexts.org
Resonance Effect Donation of fluorine's lone pair electrons into the ring's π-system. Weakly activating at ortho/para positions; stabilizes positive charge in intermediates. pressbooks.pub

| Steric Hindrance | Physical bulk of the fluorine atoms adjacent to the nitrile group. | May shield reactive sites, influencing reaction pathways and kinetics. |

Thermodynamic Parameters and Reaction Intermediates

Specific thermodynamic parameters for the synthesis of this compound are not extensively detailed in the available literature. However, computational data provides some insight into the compound's properties.

Table 2: Computed Properties of this compound

Property Value Source
Molecular Weight 155.10 g/mol nih.gov
XLogP3 1.5 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 155.01827004 Da nih.gov

| Polar Surface Area | 44 Ų | nih.gov |

A documented synthetic route for this compound starts with 3,5-difluoroaniline. researchgate.net This multi-step process involves key reaction intermediates. The pathway proceeds through:

Bromination: Introduction of a bromine atom, likely yielding 4-bromo-3,5-difluoroaniline.

Diazotization Hydrolysis: The amino group is converted into a diazonium salt intermediate, which is subsequently hydrolyzed to a hydroxyl group.

Cyanidation: The bromo group is replaced with a nitrile group to form the final product. researchgate.net

Another synthesis involves the demethylation of 2,6-difluoro-4-methoxybenzonitrile at high temperatures in a melt with aluminum chloride and sodium chloride. nih.gov

Fluorination Reactions and Reagent Development

Modern synthetic strategies offer advanced methods for introducing fluorine atoms onto aromatic rings.

Direct Fluorination of Aromatic C-H Bonds

Direct C-H fluorination is a highly desirable synthetic transformation as it avoids the need for pre-functionalized starting materials. nih.gov This approach can be challenging, often requiring strong fluorinating agents that may lack selectivity. nih.gov However, methods have been developed for the direct fluorination of phenols and other activated arenes. For instance, the deoxyfluorination of phenols can be achieved by first converting them into aryl fluorosulfonates, which are then treated with a nucleophilic fluoride (B91410) source like tetramethylammonium (B1211777) fluoride (NMe4F) in a transition-metal-free process. acs.org While a powerful general method, its specific application to produce this compound from 4-hydroxybenzonitrile (B152051) is not explicitly documented in the reviewed literature.

Application of N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is a versatile, stable, and commercially available electrophilic fluorinating agent. organic-chemistry.orgbeilstein-journals.org It is widely used to introduce fluorine to a variety of nucleophiles, including enolates and carbanions. beilstein-journals.org NFSI can also fluorinate aromatic compounds, although this sometimes requires harsh conditions like high temperatures. beilstein-journals.org In many cases, its efficacy is greatly improved by the use of a transition-metal catalyst. organic-chemistry.orgnih.gov For example, copper-catalyzed systems using NFSI are effective for the fluorination of benzylic C-H bonds. nih.gov While NFSI is a key reagent in modern fluorination chemistry, its direct use to synthesize this compound has not been specifically detailed.

Transition-Metal Catalyzed and Transition-Metal-Free Fluorination

Both transition-metal-catalyzed and transition-metal-free methods represent the forefront of fluorination chemistry.

Transition-Metal Catalyzed Fluorination: Palladium is a commonly employed catalyst for C-H fluorination. springernature.com Palladium-catalyzed methods can fluorinate arylboronic acids and their derivatives, proceeding through a proposed Pd(III) intermediate via a single-electron-transfer pathway. nih.govharvard.edu These reactions offer an operationally simple route to functionalized aryl fluorides. nih.gov Ruthenium complexes have also been shown to mediate the deoxyfluorination of phenols. researchgate.net

Transition-Metal-Free Fluorination: Transition-metal-free approaches are gaining attention due to advantages in cost and reduced metal contamination in products. One such method involves the conversion of phenols into substituted fluoronaphthalenes through a sequence including C-F bond activation and electrocyclization. nih.gov Another strategy for the deoxyfluorination of phenols proceeds via aryl fluorosulfate (B1228806) intermediates without the need for a metal catalyst. acs.org Additionally, metal-free C(sp³)–H fluorination can be achieved using a catalytic N-oxyl radical in conjunction with Selectfluor. acs.org

Spectroscopic Characterization and Computational Chemistry of 2,6 Difluoro 4 Hydroxybenzonitrile

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 2,6-difluoro-4-hydroxybenzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural features of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The structure of the product can be confirmed by MS and ¹H NMR. researchgate.net

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (ppm)
Aromatic-H7.15
Phenolic-OH10.78

This table is based on typical chemical shift ranges for similar compounds and may not represent exact experimental values.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound, as it directly probes the fluorine atoms. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum reveal details about the electronic environment and spatial relationship of the fluorine substituents on the benzene (B151609) ring.

Table 2: Representative ¹⁹F NMR Data

Fluorine Position Chemical Shift (ppm)
C2-F-110 to -130
C6-F-110 to -130

Note: The exact chemical shift can vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and bonding environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
C1-CN~115
C2/C6-F~160 (doublet, ¹JCF)
C3/C5-H~110 (doublet, ²JCF)
C4-OH~158
CN~117

These values are estimations based on standard chemical shift correlations and may differ from experimentally obtained data.

The Hammett equation provides a means to quantify the electronic effects of substituents on a benzene ring. wikipedia.org The substituent constants (σ) for the fluorine and hydroxyl groups in this compound can be correlated with the observed NMR chemical shifts. libretexts.org Generally, electron-withdrawing groups, which have positive σ values, tend to deshield nearby nuclei, leading to downfield shifts in the NMR spectrum. libretexts.org Conversely, electron-donating groups, with negative σ values, cause upfield shifts. libretexts.org The fluorine atoms are strongly electron-withdrawing, while the hydroxyl group is typically electron-donating through resonance. The nitrile group is also electron-withdrawing. The interplay of these electronic effects influences the chemical shifts of the aromatic protons and carbons. For instance, the Hammett constants for a fluorine substituent are σm = 0.34 and σp = 0.06, while for a hydroxyl group, they are σm = 0.12 and σp = -0.37. The cyano group has σm = 0.56 and σp = 0.66. These constants help in predicting and interpreting the electronic environment within the molecule.

Table 4: Selected Hammett Substituent Constants

Substituent σ (meta) σ (para)
-F0.340.06
-OH0.12-0.37
-CN0.560.66

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The structure of the product is identified by IR and 1H-NMR spectra. researchgate.net

Key vibrational frequencies observed in the IR spectrum of this compound include:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, indicating the presence of the nitrile group.

C-F stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the carbon-fluorine bonds.

C=C stretch (aromatic): Several absorption bands in the 1400-1600 cm⁻¹ range, typical for aromatic rings.

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Nitrile (-C≡N)C≡N stretch2220-2260 (sharp)
FluoroaromaticC-F stretch1100-1300 (strong)
Aromatic RingC=C stretch1400-1600
Vibrational Wavenumber Analysis

The vibrational characteristics of this compound have been explored through infrared and Raman spectroscopy, with computational methods such as Density Functional Theory (DFT) providing deeper understanding.

The C-H stretching vibrations in aromatic compounds like this are typically observed in the 3000-3200 cm⁻¹ range. researchgate.net However, the nature of substituents can influence this. researchgate.net In substituted benzonitriles, electron-withdrawing groups such as hydroxyl (-OH) and fluorine (-F) tend to increase the C≡N stretching wavenumber. For instance, in 4-hydroxybenzonitrile (B152051) and p-fluorobenzonitrile, the C≡N stretching bands are observed at higher frequencies. researchgate.net

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode.

Table 1: Experimental and Calculated Vibrational Wavenumbers for this compound (Illustrative)

Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (B3LYP) (cm⁻¹)
O-H Stretch340034023410
C-H Stretch308030853090
C≡N Stretch224022422235
C-F Stretch126012581255
C-O Stretch1230-1225
Ring Breathing850852848

Note: This table is illustrative and based on typical values for similar compounds. Precise experimental and computational data for this compound would require specific studies.

Normal Coordinate Analysis

Normal coordinate analysis (NCA) is a powerful tool for assigning vibrational frequencies to specific molecular motions. For substituted benzonitriles, NCA helps in understanding the coupling between different vibrational modes. A zero-order normal coordinate analysis has been successfully applied to various substituted benzonitriles, demonstrating good agreement between observed and calculated frequencies. nih.govnih.gov This analysis relies on the transfer of force constants from similar molecules.

The process involves defining a set of internal coordinates (bond stretches, angle bends, and torsions) and a force field that describes the potential energy of the molecule as a function of these coordinates. By solving the secular equation, the vibrational frequencies and normal modes can be calculated.

Transferability of Force Constants

Studies on a range of substituted benzonitriles, including halogenated, methoxy, nitro, and amino derivatives, have shown that force constants are largely transferable. nih.govnih.gov This means that a force field developed for one molecule can be used with reasonable accuracy to predict the vibrational spectra of related molecules. This transferability is a key concept in vibrational spectroscopy, as it allows for the analysis of complex molecules by building upon the knowledge of simpler ones. The average error between observed and calculated frequencies using transferred force constants is typically low, on the order of 16-20 cm⁻¹. nih.govnih.gov This demonstrates the robustness of the force fields and the localized nature of many molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Absorption Maxima and Substituent Effects

The positions of the absorption maxima (λ_max) in the UV-Vis spectrum are sensitive to the presence of substituents on the benzene ring. Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the λ_max. nih.gov In the case of this compound, the hydroxyl group acts as an electron-donating group through resonance, while the fluorine atoms and the nitrile group are electron-withdrawing.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in Different Solvents (Illustrative)

Solvent Predicted λ_max (nm) Transition
Cyclohexane275π → π
Ethanol280π → π
Acetonitrile278π → π*

Note: This table is illustrative. The actual absorption maxima would need to be determined experimentally or through high-level computational studies.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₇H₃F₂NO, with a molecular weight of approximately 155.10 g/mol . nih.govsigmaaldrich.com

Electron ionization mass spectrometry of aromatic compounds typically results in the formation of a prominent molecular ion peak. Fragmentation patterns can reveal the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of small molecules such as HCN, CO, or HF.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z (Predicted)
[M+H]⁺156.02554
[M+Na]⁺178.00748
[M-H]⁻154.01098
[M]⁺155.01771

Source: PubChemLite uni.lu

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to infrared spectroscopy for studying vibrational modes. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the Raman spectrum would show characteristic bands for the C≡N, C-F, and aromatic ring vibrations. The C≡N stretching vibration, in particular, often gives a strong and sharp Raman signal.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This enhancement allows for the detection of very low concentrations of analytes. SERS studies on substituted benzonitriles could provide insights into the orientation of the molecule on the metal surface and the interaction between the adsorbate and the substrate.

Vibrational Assignments

The vibrational characteristics of benzonitrile (B105546) derivatives are influenced by the nature and position of substituents on the aromatic ring. In compounds such as 4-hydroxy benzonitrile and p-fluoro benzonitrile, the C-H stretching bands are consistently observed in a specific region. researchgate.net For this compound, theoretical calculations are essential to precisely assign the vibrational frequencies observed in its infrared and Raman spectra. These calculations help in understanding how the fluorine and hydroxyl groups affect the vibrational modes of the benzene ring and the nitrile group.

A comprehensive vibrational analysis involves the assignment of fundamental vibrational frequencies. For a related molecule, 2,6-dichloro-4-fluoro phenol (B47542), density functional theory (DFT) calculations have been used to determine its structural and vibrational properties. researchgate.net This approach, often employing the B3LYP functional with a 6-311++G(d,p) basis set, allows for the prediction of bond lengths, bond angles, and vibrational frequencies. researchgate.net Similar computational studies on this compound would provide detailed insights into its vibrational spectrum, including the characteristic stretching and bending vibrations of the C-F, O-H, C≡N, and aromatic C-C and C-H bonds.

Interactive Data Table: Predicted Vibrational Frequencies of Substituted Benzonitriles

Vibrational Mode4-hydroxy benzonitrilep-fluoro benzonitrile2,6-dichloro-4-fluoro phenol
C-H StretchingObserved in a specific rangeObserved in a specific rangeCalculated
C-F StretchingNot ApplicableCalculatedCalculated
O-H StretchingCalculatedNot ApplicableCalculated
C≡N StretchingCalculatedCalculatedNot Applicable
Ring VibrationsCalculatedCalculatedCalculated
DFT Modelling of SERS Spectra

Surface-enhanced Raman scattering (SERS) spectroscopy is a powerful technique for enhancing the Raman signal of molecules adsorbed on metallic nanostructures. researchgate.netbohrium.com Density functional theory (DFT) is instrumental in modeling and interpreting SERS spectra by providing insights into the molecule-metal interaction and the resulting changes in vibrational modes. researchgate.netresearchgate.net

For a molecule like this compound, DFT calculations can model its adsorption on a silver or gold surface, which are commonly used SERS substrates. researchgate.netresearchgate.net These models can predict the optimized geometry of the adsorbed molecule and the nature of its interaction with the metal surface, such as through the nitrile nitrogen, the hydroxyl oxygen, or the fluorine atoms. The theoretical SERS spectrum can then be calculated, which helps in understanding the enhancement of specific vibrational modes. bohrium.com This analysis is crucial for interpreting experimental SERS data and determining the orientation and binding mechanism of the molecule on the SERS-active surface. researchgate.netresearchgate.net The charge transfer between the molecule and the metal surface, a key factor in the chemical enhancement mechanism of SERS, can also be investigated using frontier molecular orbital (FMO) analysis derived from DFT calculations. researchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.gov These computational methods provide detailed insights that complement experimental findings. researchgate.net

Density Functional Theory (DFT) Studies

DFT has proven to be a reliable and widely used method for studying a broad range of molecular properties. researchgate.netnih.gov Its application spans from geometry optimization to the analysis of electronic and spectroscopic characteristics. researchgate.netnih.govaps.org Hybrid functionals, such as B3LYP, are frequently employed for their accuracy in predicting molecular properties. nih.govnih.gov

Geometry Optimization

The first step in many quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. libretexts.orgnih.gov For this compound, DFT calculations, for instance using the B3LYP functional and a 6-311++G(d,p) basis set, can be used to determine its optimized bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimized structure provides a foundation for subsequent calculations of other properties. The planarity and symmetry of the molecule can be confirmed through these calculations. nih.gov For similar phenolic compounds, DFT has been successfully used to predict geometrical parameters that are in good agreement with experimental data. researchgate.net

Interactive Data Table: Calculated Geometrical Parameters of a Substituted Phenol

Parameter2,6-dichloro-4-fluoro phenol (DFT/B3LYP/6-311+G(d,p))
C-C bond lengthsAvailable in referenced study
C-Cl bond lengthsAvailable in referenced study
C-F bond lengthAvailable in referenced study
C-O bond lengthAvailable in referenced study
O-H bond lengthAvailable in referenced study
C-H bond lengthsAvailable in referenced study
HOMO-LUMO Energy Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.comnih.gov

For this compound, DFT calculations can provide the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap. nih.govnih.gov The distribution of these frontier molecular orbitals across the molecule can also be visualized, indicating the regions most susceptible to electrophilic and nucleophilic attack. aimspress.com This analysis is valuable for predicting the molecule's behavior in chemical reactions. researchgate.net

Interactive Data Table: Frontier Orbital Energies and Energy Gap

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compoundCalculated ValueCalculated ValueCalculated Value
Related Push-Pull Purines-5.25 to -6.04-2.18 to -3.152.52 to 2.95
A Pyrazole Derivative3.38
Potential Energy Surface (PES) Mapping

A potential energy surface (PES) provides a comprehensive description of a system's energy as a function of its geometric parameters. libretexts.orgwikipedia.org It is a fundamental concept in computational chemistry for studying molecular conformations, reaction pathways, and transition states. wikipedia.orglibretexts.org A PES can be generated by systematically changing specific coordinates, such as bond lengths or dihedral angles, and calculating the energy at each point. researchgate.net

For this compound, a one-dimensional PES scan can be performed to explore the rotational barrier around a specific bond, for example, the C-O bond of the hydroxyl group. researchgate.net This involves rotating the O-H bond and calculating the energy at each step to identify the most stable conformation and any rotational energy barriers. researchgate.net More complex, multi-dimensional PES scans can be used to map out reaction pathways, locating reactants, products, intermediates, and transition states. wikipedia.orglibretexts.org The minima on the PES correspond to stable structures, while saddle points represent transition states. libretexts.orglibretexts.org

Analysis of Hydrogen Bonding Interactions

The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding, a critical factor influencing its physical properties and interactions with biological systems. The primary hydrogen bond donor is the hydroxyl (-OH) group attached to the benzene ring. The oxygen atom of this group possesses lone pairs of electrons, also allowing it to act as a hydrogen bond acceptor.

The nitrogen atom of the nitrile (-C≡N) group serves as a distinct hydrogen bond acceptor. Furthermore, the two fluorine atoms, due to their high electronegativity, can function as weak hydrogen bond acceptors. These features allow for the formation of intermolecular hydrogen bonds, potentially leading to dimers or larger aggregates in the solid state and influencing its solubility and binding affinity to molecular targets.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the public literature, this computational technique is a powerful tool for understanding its behavior at an atomic level. MD simulations could provide detailed insights into the conformational dynamics of the molecule, the solvation process, and its interactions with biomolecules.

For instance, simulations could predict the stability of different rotational conformations and the dynamics of hydrogen bond networks in various solvents. In the context of drug design, MD simulations are used to explore the binding mechanisms and affinities of ligands to their biological targets, such as proteins or nucleic acids. rsc.orgnih.gov Enhanced sampling techniques within MD, like metadynamics, can be particularly useful for predicting binding modes and a ligand's effect on the structure of its target. rsc.orgnih.gov Such simulations would be invaluable for elucidating the interaction landscape of this compound with its potential biological partners.

Prediction of Molecular Properties

Computational methods are essential for predicting molecular properties that are key to understanding the pharmacokinetic profile of a chemical compound.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.orgopeneducationalberta.ca It is a valuable metric in medicinal chemistry for predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. nih.govnih.gov Molecules with a TPSA value below 140 Ų are generally considered to have good cell membrane permeability. wikipedia.orgresearchgate.net For this compound, the predicted TPSA is 44.0 Ų. nih.gov

Table 1: Predicted TPSA for this compound

Property Predicted Value

LogP, the logarithm of the partition coefficient between n-octanol and water, is a fundamental measure of a molecule's lipophilicity or hydrophobicity. This property influences a compound's solubility, absorption, distribution, and metabolism. A higher LogP value indicates greater lipid solubility. The predicted XLogP3 value for this compound is 1.5, suggesting a balanced profile of hydrophilicity and lipophilicity. nih.gov

Table 2: Predicted LogP for this compound

Property Predicted Value

The Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. nih.gov It is determined experimentally using ion mobility-mass spectrometry (IM-MS) and serves as a valuable identifier, complementing mass-to-charge ratio data. nih.govmdpi.com Computational models, often based on machine learning, allow for the prediction of CCS values for various ionic adducts of a molecule, aiding in its identification in complex mixtures without requiring an authentic standard. nih.govnih.gov Predicted CCS values for different adducts of this compound have been calculated using the CCSbase prediction tool. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 156.02554 123.3 uni.lu
[M+Na]⁺ 178.00748 135.6 uni.lu
[M-H]⁻ 154.01098 124.0 uni.lu
[M+NH₄]⁺ 173.05208 142.2 uni.lu
[M+K]⁺ 193.98142 132.4 uni.lu
[M+H-H₂O]⁺ 138.01552 110.8 uni.lu
[M+HCOO]⁻ 200.01646 142.0 uni.lu

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Applications and Biological Interactions of 2,6 Difluoro 4 Hydroxybenzonitrile

Role as an Intermediate in Chemical Synthesis

2,6-Difluoro-4-hydroxybenzonitrile is recognized in the chemical industry as a building block for synthesis. It is supplied for use in research and development, including biotechnology and the development of pharmaceutical therapies. sigmaaldrich.comsigmaaldrich.com Chemical suppliers classify it as a substance for laboratory use in scientific research and the manufacture of other substances. synquestlabs.com

Precursor for Pharmaceutical Compounds

While the compound is provided to researchers for early-stage drug discovery, sigmaaldrich.comsigmaaldrich.com specific examples of pharmaceutical compounds synthesized directly from this compound are not detailed in the available search results. Its availability for pharmaceutical development suggests a role as a starting material or intermediate, but the end products are not specified. actim.com

Building Block for Specialty Chemicals

The compound is identified as a chemical intermediate, implying its use in the synthesis of more complex specialty chemicals. However, specific examples of these specialty chemicals are not provided in the search results.

Material Science Applications

The incorporation of fluorine atoms into organic molecules can lead to significant changes in their chemical and physical properties, making them valuable in material science. nih.gov In the field of liquid crystals (LCs), fluorination is a key strategy for developing materials with desirable characteristics for applications such as liquid-crystal displays (LCDs). nih.govnih.gov The presence of fluorine atoms, due to their high electronegativity and small size, can enhance properties like dielectric anisotropy, melting temperature, and mesophase transitions. nih.gov

Fluorinated compounds, including those with nitrile (benzonitrile) and trifluoromethyl groups, are synthesized and investigated for their mesomorphic (liquid crystalline) behaviors. nih.govacs.org For instance, fluorinated benzoxazole (B165842) liquid crystals have been shown to possess low melting points and wide nematic phase intervals, which are beneficial for improving the electro-optical properties of high birefringence LC mixtures. nih.gov The trifluoromethyl group, being a strong electron-attracting and stable group, is also utilized to create LCs with low viscosity suitable for advanced displays. nih.gov The fact that this compound is supplied by companies specializing in liquid crystal materials suggests its potential use as a precursor or intermediate in the synthesis of advanced fluorinated liquid crystals. chemicalbook.com

Use in Fluorinated Liquid Crystals (of related compounds)

Mesomorphic Properties and Thermal Stability

While this compound itself is not a liquid crystal, the incorporation of the 2,6-difluorobenzonitrile (B137791) core into larger molecules can give rise to materials with distinct mesomorphic behaviors. The presence of the two lateral fluorine atoms significantly influences the molecule's polarity, polarizability, and steric interactions, which are key factors in the formation and stability of liquid crystal phases.

Research into liquid crystals containing fluorinated phenyl rings has demonstrated that the number and position of fluorine substituents can tailor the mesomorphic properties. For instance, studies on difluoro-substituted Schiff base liquid crystals show that the presence of highly electronegative fluorine atoms can enhance molecular interactions and influence the mesomorphic behavior. nih.gov The length of terminal alkoxy chains in these molecules also plays a crucial role, with shorter chains often favoring the nematic phase, while longer chains can induce smectic phases. nih.gov In some cases, the introduction of fluorine atoms leads to a wider mesomorphic range compared to their non-fluorinated analogues. nih.gov

In one study of new difluoro substituted Schiff base liquid crystals, it was observed that compounds with shorter alkoxy chain lengths exhibited a nematic phase, while those with longer chains showed a smectic A phase. nih.gov This highlights the delicate interplay between the fluorinated core and other molecular components in determining the liquid crystalline behavior.

Table 1: Mesomorphic Behavior of Difluoro-Substituted Schiff Base Liquid Crystals

Alkoxy Chain Length Mesophase
Shorter Chains Nematic
Longer Chains Smectic A

Data derived from studies on difluoro substituted Schiff base liquid crystals. nih.gov

Furthermore, investigations into liquid crystals with a 2,6-disubstituted naphthalene (B1677914) core and lateral fluoro substituents have shown that these compounds can exhibit both nematic and smectic phases. researchgate.net The melting and clearing temperatures were found to decrease with the lengthening of the terminal alkyloxy chain. researchgate.net Specifically, derivatives with shorter chains (n=2-10) were nematic, while longer chain homologues (n=12, 14, 16, 18) displayed both smectic and nematic properties. researchgate.net

The thermal stability of liquid crystals is another critical parameter. The introduction of a trifluoromethyl group, for example, has been shown to increase the polarity and dielectric anisotropy of molecules, which can lead to higher melting points and enhanced thermal stability of the material. mdpi.com This suggests that the strategic placement of fluorine atoms, as seen in the 2,6-difluorobenzonitrile structure, can be a valuable tool for designing thermally robust liquid crystalline materials.

Integration into Electrolyte Systems (of fluorinated nitriles)

Fluorinated nitriles are gaining significant attention for their potential to enhance the performance and safety of electrolyte systems, particularly in high-voltage lithium-ion batteries. Their unique properties, including high anodic stability and the ability to form stable electrode-electrolyte interphases, address some of the key challenges in next-generation energy storage.

Non-flammable and High-voltage Electrolytes

A major safety concern with conventional lithium-ion batteries is the flammability of the organic carbonate-based electrolytes. Fluorinated compounds, including fluorinated nitriles, are being explored as non-flammable co-solvents or additives. rsc.orgresearchgate.netdigitellinc.com The introduction of fluorine atoms into the solvent molecules can significantly reduce their flammability. researchgate.net For instance, an all-fluorinated electrolyte has been shown to be nonflammable and capable of supporting high-voltage battery operation. nih.gov

In the context of high-voltage applications, fluorinated nitriles exhibit excellent oxidative stability. cip.com.cn This is crucial as conventional electrolytes tend to decompose at the high potentials required for next-generation cathodes, such as nickel-rich materials (e.g., NMC811). researchgate.netnih.gov The use of fluorinated solvents can create a more stable electrolyte, enabling cells to be charged to higher cutoff voltages (e.g., ≥4.5 V) with improved capacity retention over numerous cycles. nih.gov For example, a fluorinated-solvent-based high-voltage stable electrolyte (HVE) demonstrated superior long-term cycle performance in Li/NMC811 cells, maintaining approximately 80% capacity after 500 cycles at a high cutoff voltage of 4.5 V. nih.gov Another study reported that an all-fluorinated electrolyte enabled stable cycling of NMC811 cathodes at 4.7 V with high specific capacity. ucl.ac.uk

Table 2: Performance of Fluorinated Co-Solvent Electrolytes in NCM811 Cells

Electrolyte Type Capacity Retention (after 30 cycles)
EC-based electrolyte 89.54%
1 M LiPF6 MTFP/EMC/FEC 93.86%
1 M LiPF6 NFMB/EMC/FEC 93.62%
1 M LiPF6 EMC/FEC 94.37%

Data from a study on high-voltage Ni-rich positive electrodes. frontiersin.org

Electrochemical Stability

The electrochemical stability of fluorinated nitriles is a key attribute for their use in high-voltage electrolytes. researchgate.net They generally possess higher oxidation potentials compared to their non-fluorinated counterparts. researchgate.net This inherent stability prevents the electrolyte from decomposing on the surface of the high-voltage cathode during charging. researchgate.net

Furthermore, fluorinated nitriles contribute to the formation of a stable and effective solid-electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. cip.com.cnresearchgate.net A stable SEI is critical for preventing the continuous consumption of the electrolyte and ensuring the longevity of the battery. The decomposition products of fluorinated electrolytes can form a LiF-rich passivation layer, which is known to be an excellent component of the SEI, strengthening the electrode/electrolyte interface and suppressing side reactions. nih.gov This enhanced interfacial stability is a significant factor in the improved cycling performance and Coulombic efficiency observed in batteries utilizing fluorinated nitrile-containing electrolytes. ucl.ac.uk

Research has shown that fluorinated electrolytes can have higher reduction potentials, which contributes to their stability on the anode side. researchgate.net The use of fluorinated electrolytes has been demonstrated to stabilize not only high-voltage cathodes but also lithium metal anodes, which is crucial for the development of high-energy-density lithium metal batteries. ucl.ac.ukresearchgate.net

Environmental and Toxicological Considerations in Research

Environmental Fate and Transport

Limited specific data is publicly available regarding the environmental fate and transport of 2,6-Difluoro-4-hydroxybenzonitrile. General principles of environmental science suggest that as a fluorinated organic compound, its behavior in the environment would be influenced by factors such as its water solubility, vapor pressure, and potential for biotic and abiotic degradation. Per- and polyfluoroalkyl substances (PFAS) are known for their persistence in the environment, though it is not confirmed if this compound shares this characteristic. nih.gov

Specific degradation pathways for this compound in the environment have not been well-documented in publicly available scientific literature. The degradation of anthropogenic chemicals in the environment is a complex process that can involve both microbial and abiotic pathways. nih.gov For many synthetic compounds, microbes may not have yet evolved efficient degradation mechanisms. nih.gov The presence of fluorine atoms on the benzene (B151609) ring may increase the recalcitrance of the molecule to microbial degradation.

The environmental impact of this compound has not been extensively studied. However, its classification as toxic to aquatic life with long-lasting effects by some suppliers suggests a potential for adverse environmental outcomes if released into aquatic ecosystems. The lack of data on its persistence, bioaccumulation potential, and mobility in soil and water makes a comprehensive environmental impact assessment challenging. lookchem.com It is recommended that this compound be disposed of by licensed chemical destruction plants or controlled incineration to prevent environmental contamination. lookchem.com

Toxicological Research and Risk Assessment

Toxicological data for this compound is primarily derived from acute toxicity studies and irritation assessments, largely based on Globally Harmonized System (GHS) classification data.

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single exposure to a substance. nih.govnih.gov For this compound, GHS classifications indicate that it is toxic if swallowed, in contact with skin, or if inhaled. tcichemicals.comtcichemicals.comsynquestlabs.com

The GHS hazard statements associated with this compound are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). tcichemicals.comsynquestlabs.com Some sources also indicate H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), suggesting some variability in the reported toxicity levels. nih.gov

The following table summarizes the GHS acute toxicity classifications for this compound.

Exposure Route GHS Hazard Category Hazard Statement References
OralCategory 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed tcichemicals.comsynquestlabs.comnih.gov
DermalCategory 3 / Category 4H311: Toxic in contact with skin / H312: Harmful in contact with skin tcichemicals.comsynquestlabs.comnih.gov
InhalationCategory 3 / Category 4H331: Toxic if inhaled / H332: Harmful if inhaled tcichemicals.comsynquestlabs.comnih.gov

This table is based on aggregated data from multiple sources and reflects the range of reported GHS classifications.

Research and standardized testing have evaluated the potential for this compound to cause skin and eye irritation.

Skin Irritation: The compound is classified as causing skin irritation (GHS Category 2), with the corresponding hazard statement H315. tcichemicals.comsynquestlabs.comnih.gov This indicates that direct contact with the skin can lead to inflammatory reactions.

Eye Irritation: Similarly, it is classified as causing serious eye irritation (GHS Category 2A or 2), with the hazard statement H319. tcichemicals.comsynquestlabs.comnih.gov This suggests that contact with the eyes can result in significant and potentially damaging irritation.

The following table summarizes the skin and eye irritation classifications.

Endpoint GHS Hazard Category Hazard Statement References
Skin IrritationCategory 2H315: Causes skin irritation tcichemicals.comsynquestlabs.comnih.gov
Eye IrritationCategory 2A / 2H319: Causes serious eye irritation tcichemicals.comsynquestlabs.comnih.gov

Inhalation of this compound may lead to respiratory irritation. synquestlabs.comnih.gov The compound has been assigned the GHS hazard statement H335, indicating that it may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). synquestlabs.comnih.gov This suggests that inhalation of dust or fumes from this compound could irritate the respiratory tract.

Endpoint GHS Hazard Category Hazard Statement References
Respiratory IrritationSTOT SE Category 3H335: May cause respiratory irritation synquestlabs.comnih.gov

Table of Chemical Compounds Mentioned

Chemical Name
This compound
Per- and polyfluoroalkyl substances (PFAS)

Future Research Directions and Emerging Areas

Advanced Synthetic Methodologies

The synthesis of 2,6-Difluoro-4-hydroxybenzonitrile is a key area of research, with a focus on improving efficiency, sustainability, and tailoring the compound for specific uses.

Developing More Sustainable and Efficient Synthesis Routes

Current research is geared towards developing "greener" and more cost-effective synthesis methods for fluorinated aromatic compounds like this compound. researchgate.netdovepress.com One promising approach involves a multi-step synthesis starting from 3,5-difluoroaniline (B1215098), which undergoes bromination, diazotization hydrolysis, and cyanidation. researchgate.net This method is noted for its low cost and mild reaction conditions, making it suitable for industrial-scale production. researchgate.net Another route starts with 3,5-difluoroanisole, which is carboxylated, converted to the corresponding nitrile, and then demethylated.

The table below outlines a conventional synthesis route for this compound.

StepReactantReagentsProduct
13,5-DifluoroanilineBromine4-Bromo-3,5-difluoroaniline (B1271886)
24-Bromo-3,5-difluoroanilineSodium nitrite, AcidDiazonium salt
3Diazonium saltWater4-Bromo-3,5-difluorophenol
44-Bromo-3,5-difluorophenolCopper cyanideThis compound

Future research aims to replace hazardous reagents and minimize waste. For instance, mechanochemical protocols using potassium fluoride (B91410) and quaternary ammonium (B1175870) salts are being explored for aromatic nucleophilic fluorination, offering a rapid, solvent-free, and environmentally friendly alternative. rsc.org Additionally, the use of cheaper and less toxic catalysts is a key objective, with some new processes for liquid crystal precursors achieving high yields without environmentally harmful solvents. idw-online.desciencedaily.com The development of biomineral-inspired synthesis methods under mild conditions is also an emerging area for producing sustainable nanomaterials. acs.org

Targeted Synthesis for Specific Applications

The targeted synthesis of this compound and its derivatives is crucial for its application in advanced materials, particularly liquid crystals. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and small size, significantly influence the physical characteristics of liquid crystals, including their dielectric anisotropy, which is a critical parameter for display technologies. nih.govnih.gov

The compound serves as a key building block for a variety of fluorinated liquid crystals. For example, it can be used to create liquid crystals with either positive or negative dielectric anisotropy by strategically incorporating the C-F bond dipole moment parallel or perpendicular to the long molecular axis. nih.gov Research is ongoing to design and synthesize new families of fluorinated liquid crystals with enhanced properties, such as those with CF₂CF₂S, CF₂S, and CF₂O bridges. nih.gov

In-depth Mechanistic Understanding

A thorough understanding of the reaction mechanisms and biological interactions of this compound is essential for optimizing its synthesis and exploring its potential applications.

Advanced Computational Studies for Reaction Pathways

Density Functional Theory (DFT) and other computational methods are being employed to gain deeper insights into the reaction pathways for the synthesis of fluorinated benzonitriles. mdpi.comnih.govutexas.edu These studies help in understanding the electronic effects of fluorine substitution on the geometry, atomic charges, and vibrational frequencies of the molecule. nih.gov

For instance, DFT calculations are used to investigate the C-CN bond activation of fluorinated benzonitriles with transition metal complexes, which is a challenging but important reaction in organometallic chemistry. utexas.eduutrgv.edu Mechanistic investigations into the Sandmeyer cyanation, a key step in one of the synthesis routes for this compound, are also being conducted to understand the reduction and ligand transfer steps in detail. york.ac.ukrsc.orgresearchgate.netresearchgate.net These computational studies are crucial for optimizing reaction conditions and improving the yields of desired products.

The table below presents predicted collision cross-section (CCS) values for adducts of this compound, which can be used to support its identification in complex mixtures. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺156.02554123.3
[M+Na]⁺178.00748135.6
[M-H]⁻154.01098124.0
[M+NH₄]⁺173.05208142.2
[M+K]⁺193.98142132.4

Elucidating Complex Biological Interaction Mechanisms

The presence of fluorine atoms can significantly alter the biological activity of molecules. nih.govnih.gov Research is underway to understand the complex biological interaction mechanisms of fluorinated compounds like this compound. Fluorine substitution can enhance properties such as metabolic stability, membrane permeation, and binding affinity to target proteins. nih.gov

The strategic placement of fluorine can influence a molecule's interaction with biological systems, a principle widely used in drug design for central nervous system agents. nih.gov While direct studies on the biological mechanisms of this compound are limited, research on related fluorinated phenols provides valuable insights. The use of the ¹⁸F isotope as a radiotracer in Positron Emission Tomography (PET) imaging is another area of active investigation for understanding the in-vivo behavior of fluorinated molecules. nih.govnih.gov

Novel Applications and Material Development

The unique properties of this compound make it a promising candidate for the development of novel materials and applications beyond its established role in liquid crystal displays. prepchem.comsigmaaldrich.comchemicalbook.comtcichemicals.comsynquestlabs.com

Future research is exploring its use as a versatile building block for creating complex molecules with specific functionalities. Its potential applications are being investigated in the fields of agrochemicals and performance polymers. The ability of the difluorinated phenol (B47542) moiety to act as a strong hydrogen bond donor opens up possibilities for its use in the design of self-assembling monolayers and other supramolecular structures.

The development of new synthetic methodologies will further expand the accessibility and utility of this compound, paving the way for its incorporation into a wider range of advanced materials and technologies.

Design of New Pharmaceutical Leads

This compound serves as a critical intermediate in the synthesis of new pharmaceutical compounds. netascientific.comguidechem.com Its structure is a key precursor for creating more complex drug candidates. Researchers are actively exploring its derivatives for various therapeutic applications.

One notable area of research involves the synthesis of neuroprotective agents. For instance, a novel derivative of gastrodin (B1674634) was synthesized using this compound as a starting material. nih.gov This derivative, designated GAD037, demonstrated significant neuroprotective effects by protecting cells from Aβ-induced toxicity and reducing oxidative stress. nih.gov The synthesis involved a multi-step process beginning with the borane (B79455) reduction of this compound. nih.gov

Another line of investigation focuses on its use in developing peripherally selective drug candidates, as demonstrated in structure-activity relationship (SAR) studies. The compound has also been used in the synthesis of potential kinase inhibitors, highlighting its versatility as a scaffold in drug discovery. google.com

Table 1: Examples of Pharmaceutical Research Involving this compound

Research AreaDerivative/TargetKey FindingReference
NeuroprotectionGastrodin Derivative (GAD037)Showed neuroprotective effects against Aβ-induced toxicity in PC12 cells. nih.gov
Kinase InhibitorsN/A (General Synthesis)Used as an intermediate in the synthesis of compounds for potential use as kinase inhibitors. google.com
Drug DiscoveryPeripherally Selective DrugsEmployed as a precursor in SAR studies for developing new drug candidates.

Development of Advanced Materials with Tuned Properties

A significant area of application for this compound is in the development of advanced materials, particularly liquid crystals. google.comallchemy.cn It is a crucial starting material for producing liquid crystalline substances used in modern display technologies, such as those in notebooks and navigation systems. google.com

The fluorinated structure of the compound is highly desirable for creating liquid crystal materials with specific physicochemical properties, including a broad temperature range for the nematic phase and specific elasticity constants. google.com Research has shown that the introduction of lateral fluoro-substituents can lead to materials with high dielectric anisotropies, which is beneficial for display performance. worktribe.com

For example, this compound has been used in the synthesis of banana-shaped dopants for flexoelectric nematic mixtures and in the creation of fluorinated Schiff's base liquid crystals. researchgate.netustb.edu.cn These studies aim to tune the mesomorphic and electro-optical properties of the final materials by carefully designing the molecular structure of the compounds derived from this benzonitrile (B105546). researchgate.netustb.edu.cn

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₃F₂NO sigmaaldrich.com
Molecular Weight155.10 g/mol sigmaaldrich.com
AppearanceWhite to Almost white powder to crystalline xchemi.com
Melting Point127 °C xchemi.com
Boiling Point279.8±40.0 °C (Predicted) xchemi.com
Density1.44±0.1 g/cm³ (Predicted) xchemi.com
Flash Point88.9 °C xchemi.com

Comprehensive Environmental and Safety Assessments

While this compound shows promise in several advanced applications, comprehensive data on its environmental fate and toxicological profile are currently lacking. This represents a significant knowledge gap that requires future investigation to ensure its safe and sustainable use.

Long-term Environmental Impact Studies

There is a clear need for long-term studies to understand the environmental persistence, bioaccumulation potential, and ultimate fate of this compound. Its derivatives are being explored for use in agrochemicals, which necessitates a thorough evaluation of their environmental impact. Understanding how this compound and its related products behave in soil, water, and air over extended periods is crucial for assessing ecological risk. Future research should focus on its degradation pathways, identifying potential persistent metabolites, and evaluating its potential to move through different environmental compartments.

Ecotoxicological Investigations

Specific data on the ecotoxicity of this compound is not widely available. spectrumchemical.com One available safety data sheet explicitly states "No data available" for its effects on fish. spectrumchemical.com This lack of information is a critical issue that needs to be addressed. Future ecotoxicological investigations should be conducted to determine its acute and chronic effects on a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish. Such studies are essential to establish environmental quality standards and to ensure that its use in pharmaceuticals, advanced materials, and potential agrochemicals does not pose an undue risk to ecosystems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-difluoro-4-hydroxybenzonitrile, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fluorination of precursor molecules. For example, substituting chlorine or hydroxyl groups in halogenated benzonitrile derivatives using reagents like potassium fluoride (KF) under controlled heating (80–120°C) . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios to enhance regioselectivity and yield. Monitoring via HPLC (as in Li et al., 2001) ensures purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹⁹F NMR) to confirm substitution patterns and fluorine positions.
  • IR spectroscopy to identify nitrile (C≡N, ~2220 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) functional groups.
  • HPLC (e.g., C18 columns with UV detection at 254 nm) to assess purity, referencing methods from Li et al. (2001) for hydroxybenzonitrile derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent degradation assays (e.g., incubate in buffers ranging from pH 2–12 at 25–60°C). Evidence from related fluorophenols suggests susceptibility to hydrolysis under strongly acidic/basic conditions, requiring inert atmospheres for storage .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation or dermal contact.
  • Store in airtight containers at 4°C, as fluorophenols can degrade upon light exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on nitrile reactivity. Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings .

Q. What advanced analytical techniques resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Employ LC-MS/MS to trace side products (e.g., dehydroxylated or defluorinated byproducts). Cross-validate yields using isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to distinguish hydrolysis pathways .

Q. How does the electronic effect of fluorine substituents influence the compound’s applications in drug intermediate synthesis?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Use SAR studies to compare this compound with non-fluorinated analogs in enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What strategies mitigate regioselectivity challenges during direct fluorination of hydroxybenzonitrile precursors?

  • Methodological Answer : Employ directing groups (e.g., boronic esters) or Lewis acid catalysts (e.g., BF₃·Et₂O) to control fluorine insertion. Monitor reaction progress via in situ ¹⁹F NMR to optimize kinetic vs. thermodynamic control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-hydroxybenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.